4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

physicochemical properties lipophilicity molecular weight

4-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, characterized by a 3,4-dichlorophenyl substitution at N1 and a morpholine ring at C4. With a molecular formula of C17H13Cl2N5O and a molecular weight of 374.2 g/mol, it serves as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor design.

Molecular Formula C15H13Cl2N5O
Molecular Weight 350.2
CAS No. 890897-89-9
Cat. No. B2501786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
CAS890897-89-9
Molecular FormulaC15H13Cl2N5O
Molecular Weight350.2
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C15H13Cl2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2
InChIKeyIZFZFIZJKRSZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (CAS 890897-89-9) Procurement Guide: Molecular Profile and Research Class


4-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, characterized by a 3,4-dichlorophenyl substitution at N1 and a morpholine ring at C4 [1]. With a molecular formula of C17H13Cl2N5O and a molecular weight of 374.2 g/mol, it serves as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor design [2]. Its structural features confer distinct physicochemical and biological properties that differentiate it from closely related analogs.

Why Generic 4-Substituted Pyrazolo[3,4-d]pyrimidines Cannot Replace 4-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in Research Applications


Direct substitution with other 4-substituted pyrazolo[3,4-d]pyrimidines, such as the des-chloro analog (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine) or the 4-chloro precursor (4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine), is not scientifically valid due to critical differences in molecular weight, lipophilicity, hydrogen bond capacity, and steric bulk that impact target binding and selectivity . The presence of both the 3,4-dichlorophenyl and morpholine moieties is essential for the intended pharmacological profile, and the evidence below quantifies these differential properties.

Quantitative Differentiators for 4-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Against Structural Analogs


Molecular Weight and Lipophilicity Comparison: Target vs. Des-chloro Analog

The target compound (MW 374.2 g/mol, cLogP ~4.5) exhibits substantially higher lipophilicity and molecular weight compared to its des-chloro analog 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine (MW 205.2 g/mol, cLogP ~0.8) . This increased lipophilicity can enhance membrane permeability but may also reduce solubility, directly affecting bioavailability and assay performance.

physicochemical properties lipophilicity molecular weight drug-likeness

Hydrogen Bond Acceptor Capacity: Morpholine vs. Chloro Substituent

The target compound contains 5 hydrogen bond acceptors (HBA) contributed by the morpholine oxygen, pyrimidine nitrogens, and pyrazole ring, compared to 3 HBAs for the 4-chloro precursor 4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine . This difference enables additional key interactions within the kinase hinge region, a feature often crucial for potent inhibition.

hydrogen bonding target engagement kinase hinge binding medicinal chemistry

Antiproliferative Activity Class Evidence: 3,4-Dichlorophenyl Substituent Contribution

In a historic series, a compound bearing a 3,4-dichlorophenyl moiety at N5 of the pyrazolo[3,4-d]pyrimidine ring demonstrated strong activity against L-1210 leukemia (152% of control) [1]. While the substitution position differs (N5 vs. N1 in the target), the presence of the 3,4-dichlorophenyl group is consistently associated with enhanced cytotoxicity in this scaffold class, supporting its inclusion for antitumor research.

antitumor activity L-1210 leukemia SAR pyrazolo[3,4-d]pyrimidine

Kinase Inhibitor Scaffold Potential: Pyrazolo[3,4-d]pyrimidine Core with Morpholine

Pyrazolo[3,4-d]pyrimidine derivatives with morpholine at the 4- or 6-position have been extensively patented as potent inhibitors of mTOR and PI3K kinases [1]. For example, 6-morpholin-4-yl-pyrazolo[3,4-d]pyrimidine derivatives display unexpected pharmacokinetic advantages and nanomolar IC50 values. While direct data for the 4-morpholine isomer is not publicly disclosed, the regioisomeric scaffold suggests similar potential that must be empirically validated.

kinase inhibition mTOR PI3K drug design

Recommended Research and Industrial Applications for 4-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine Based on Evidence


Kinase Inhibitor Fragment-Based Drug Discovery

The compound's 5 hydrogen bond acceptors and morpholine hinge-binding motif make it an ideal fragment for growing selective kinase inhibitors, particularly for targets where C6-substituted analogs have already shown promise [2]. Researchers can exploit the differential binding mode relative to published 6-morpholine compounds. [2]

Antitumor Lead Optimization Leveraging the 3,4-Dichlorophenyl Pharmacophore

Given the established cytotoxicity of 3,4-dichlorophenyl-containing pyrazolo[3,4-d]pyrimidines against leukemia and sarcoma cell lines, this compound can serve as a starting point for SAR campaigns aimed at improving potency and selectivity [1]. [1]

Physicochemical Property Benchmarking for CNS Drug Discovery

With a calculated cLogP of ~4.5 and moderate molecular weight, the compound occupies a favorable chemical space for CNS drug candidates. It can be used as a reference standard for optimizing blood-brain barrier penetration within the pyrazolopyrimidine series.

Building Block for Patent-Busting Libraries

The compound is distinct from heavily patented 6-morpholine regioisomers, enabling the construction of novel, patent-free libraries around the 4-morpholine scaffold for hit identification in multiple therapeutic areas.

Quote Request

Request a Quote for 4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.